

# An In-depth Technical Guide to the Discovery and History of KP1019

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KP1019   |           |
| Cat. No.:            | B1673759 | Get Quote |

#### Introduction

**KP1019**, or indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], represents a significant milestone in the development of non-platinum-based metal anticancer agents.[1] As the second ruthenium-based compound to advance to clinical trials, it has been a focal point of research aimed at overcoming the limitations of traditional platinum-based chemotherapies, such as cisplatin.[2][3] These limitations include significant side effects and the development of drug resistance.[4][5][6][7] **KP1019** has demonstrated a distinct pharmacological profile, showing potent cytotoxicity against primary tumors, particularly colorectal cancer, and efficacy in cisplatin-resistant models.[1][8] This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of **KP1019**, tailored for researchers, scientists, and drug development professionals.

## **Discovery and Historical Context**

The exploration of ruthenium complexes as anticancer agents began in the 1980s, following the clinical success of cisplatin.[9] Researchers sought alternative metal-based drugs with novel mechanisms of action and improved safety profiles.[7] **KP1019** emerged from this research as a promising ruthenium(III) coordination complex.[4][10] Unlike its structural relative, NAMI-A, which primarily exhibits antimetastatic properties, **KP1019** was found to be active against a broad spectrum of primary tumors.[4][8][11][12] Its development was driven by the need for therapies effective against chemoresistant cancers.[13] The sodium salt of **KP1019**,



known as KP1339 (or NKP-1339), was later developed to improve its poor aqueous solubility, a factor that had hampered its clinical progression.[1][4][12][14]

#### Key Milestones:

- 1980s: Pioneering work on Ru(III) chloroammine compounds as potential cisplatin alternatives.[9]
- Late 20th Century: Synthesis and initial investigation of KP1019, identifying its cytotoxic activity against primary tumors.
- Early 2000s: Advancement of **KP1019** into Phase I clinical trials, marking it as the second ruthenium drug to reach this stage.[1][2]
- Post-Phase I: Development of the more soluble sodium salt, KP1339 (NKP-1339), to address formulation challenges.[4][12]

## **Chemical Properties and Synthesis**

Structure: **KP1019** possesses an octahedral geometry with a central ruthenium(III) ion. The coordination sphere consists of four chloride ligands in the equatorial plane and two trans-axial N-donor indazole ligands.[1]

- Chemical Name: Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]
- Alternative Names: FFC14A[3]
- Formula: C21H19Cl4N6Ru[1]
- Molar Mass: 598.29 g·mol<sup>-1</sup>[1]
- Solubility: Exhibits low solubility in water, which led to the development of its sodium salt, KP1339.[1][14]

#### Synthesis Protocol:

The synthesis of **KP1019** is typically achieved through the following procedure:[1]



- Starting Material: Ruthenium(III) chloride hydrate (RuCl₃·3H₂O) is used as the ruthenium source.
- Reaction: RuCl₃·3H₂O is refluxed with hydrochloric acid (HCl) and ethanol.
- Ligand Addition: After the removal of ethanol, indazole is added to the solution and allowed to react at approximately 70 °C.
- Isolation: The resulting solid product (**KP1019**) is collected by filtration.
- Purification and Characterization: The purity of the compound is confirmed using techniques such as UV-visible spectroscopy, elemental analysis, and determination of its reduction potential.[1]

## **Mechanism of Action**

The anticancer activity of **KP1019** is multifactorial and distinct from platinum-based drugs. It is considered a prodrug that requires activation within the body.[12]

- 3.1 Activation by Reduction: **KP1019** is administered in the relatively inert Ru(III) oxidation state. It is selectively activated to the more reactive Ru(II) state within the hypoxic (low oxygen) environment characteristic of solid tumors.[1][15] This reduction is a critical step for its anticancer activity.[1] Intracellular reducing agents, such as glutathione, are thought to facilitate this process.[1]
- 3.2 Cellular Uptake and Transport: Upon entering the bloodstream, **KP1019** rapidly binds to serum proteins, particularly albumin and transferrin.[1][3][16] Up to 90% of the drug is protein-bound in plasma.[1] The binding to transferrin is believed to facilitate its transport into cancer cells via transferrin receptor-mediated endocytosis.[1][3][17][18] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, which may contribute to the selective accumulation of **KP1019** in tumor tissue.[16][17]
- 3.3 Intracellular Targets and Signaling Pathways: Once inside the cell, the activated Ru(II) species can interact with various biomolecules.
- Protein Interactions: Unlike cisplatin, the primary targets of **KP1019** appear to be cytosolic proteins rather than nuclear DNA.[16][19] Initial interactions occur with large protein



complexes (>700 kDa), followed by a redistribution to smaller proteins (<40 kDa).[16][19]

- DNA Interactions: While KP1019 can bind to DNA, its interaction is weaker compared to cisplatin.[1] It shows a preference for purine bases, particularly guanosine and adenosine monophosphates, and can cause weak untwisting and bending of the DNA structure.[1] The efficiency of inducing interstrand DNA cross-links is about 15-fold lower than that of cisplatin. [1]
- Induction of Apoptosis: KP1019 induces programmed cell death (apoptosis) primarily through the intrinsic mitochondrial pathway.[3][16][20] This is characterized by a loss of mitochondrial membrane potential.[1] The induction of apoptosis by KP1019 appears to be independent of the p53 tumor suppressor protein status, which is a significant advantage for treating p53-mutated cancers.[1]
- Oxidative Stress: Studies have shown that KP1019 induces oxidative stress, which contributes to its apoptotic effects.[1][16][18]
- Cell Cycle Arrest: Treatment with **KP1019** and its analogue NKP-1339 can lead to cell cycle arrest in the G2/M phase, which is associated with the upregulation of the p38 MAPK stress response pathway.[15]

Below is a diagram illustrating the proposed mechanism of action for **KP1019**.





Click to download full resolution via product page

Caption: Proposed mechanism of action for KP1019.



## **Preclinical and Clinical Data**

**KP1019** has undergone extensive preclinical evaluation and a Phase I clinical trial, providing valuable data on its efficacy and safety.

4.1 Preclinical Efficacy: **KP1019** has demonstrated significant antineoplastic activity in various preclinical models. It is notably effective against colorectal carcinoma and remains potent in cell lines known for their resistance to other metal-based drugs.[1]

Table 1: In Vitro Cytotoxicity of **KP1019** and KP1339

| Cell Line | Cancer<br>Type          | Compound | IC50 (μM)                           | Exposure<br>Time (h) | Reference |
|-----------|-------------------------|----------|-------------------------------------|----------------------|-----------|
| SW480     | Colorectal<br>Carcinoma | KP1019   | 30-95                               | 24                   | [20]      |
| HT29      | Colorectal<br>Carcinoma | KP1019   | 30-95                               | 24                   | [20]      |
| SW480     | Colorectal<br>Carcinoma | KP1339   | Moderately<br>higher than<br>KP1019 | 24                   | [20]      |
| HT29      | Colorectal<br>Carcinoma | KP1339   | Moderately<br>higher than<br>KP1019 | 24                   | [20]      |

| A2780 | Ovarian Carcinoma | **KP1019** | Higher cytotoxicity than cisplatin in resistant cells | Not specified |[21][22] |

Table 2: Cellular Uptake Data

| Cell Line | Compound | Uptake (ng Ru<br>/ 10⁵ cells) | Incubation<br>Time (h) | Reference |
|-----------|----------|-------------------------------|------------------------|-----------|
| Various   | KP1019   | 4.4 (mean)                    | 1                      | [16]      |



| Various | KP1339 | 2.3 (mean) | 1 |[16] |

4.2 Phase I Clinical Trial: **KP1019** was evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[1][2]

Table 3: Summary of KP1019 Phase I Clinical Trial Results

| Parameter          | Details                                                                                       | Reference     |
|--------------------|-----------------------------------------------------------------------------------------------|---------------|
| Patient Population | Patients with advanced solid tumors                                                           | [1]           |
| Dosage Range       | 25 mg to 600 mg                                                                               | [1][14]       |
| Administration     | Intravenously, twice weekly for three weeks                                                   | [1][14]       |
| Primary Outcome    | Disease stabilization observed<br>in five out of six evaluable<br>patients for up to 10 weeks | [1][2][3][14] |

| Side Effects | No serious or severe side effects were reported; mild treatment-related toxicities |[1][3][16] |

The promising results, particularly the disease stabilization and low toxicity, encouraged further development, leading to the investigation of the more soluble KP1339.[16][23]

## **Key Experimental Methodologies**

5.1 Cellular Uptake and Distribution Analysis: A common workflow to determine how **KP1019** is taken up and distributed within cells involves several key steps.

#### Protocol:

- Cell Culture: Cancer cell lines (e.g., KB-3-1) are seeded and allowed to attach for 24 hours. [16]
- Drug Treatment: Cells are incubated with KP1019 at specified concentrations (e.g., 50 μM) for various time points (e.g., 1, 3, 6 hours).[16]

## Foundational & Exploratory





- Cell Harvesting and Fractionation: Cells are collected, washed, and lysed. Subcellular fractions (e.g., nucleic, cytosolic, membrane/organelle) are separated by centrifugation.[16]
- Ruthenium Quantification: The amount of ruthenium in total cell lysates and in each subcellular fraction is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]
- Protein Binding Analysis: Cytosolic fractions are analyzed by native size-exclusion chromatography (SEC) coupled online with ICP-MS to identify ruthenium-protein binding patterns.[16]

Below is a diagram of a typical experimental workflow for this analysis.





Click to download full resolution via product page

Caption: Workflow for cellular uptake and distribution analysis.

5.2 In Vitro Cytotoxicity Assay (IC50 Determination):



#### Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
- Drug Dilution: **KP1019** is dissolved (historically in DMSO, though this can affect results) and serially diluted to a range of concentrations.[16][24][25]
- Treatment: The cells are treated with the various drug concentrations for a defined period (e.g., 24, 48, or 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or Sulforhodamine B (SRB).
- Data Analysis: The absorbance readings are used to calculate the percentage of cell survival relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

## **Conclusion and Future Perspectives**

**KP1019** has been a pioneering compound in the field of medicinal inorganic chemistry, establishing ruthenium complexes as viable alternatives to platinum-based drugs.[4][26] Its unique mechanism of action, involving activation by reduction and targeting of cytosolic components, differentiates it from traditional DNA-damaging agents.[3][20] The clinical findings from the Phase I trial were encouraging, demonstrating good tolerability and signs of anticancer activity.[2][14]

While the development of **KP1019** itself was hindered by poor solubility, its legacy continues through its more soluble sodium salt, KP1339 (NKP-1339), which has advanced further in clinical trials.[4][23] The extensive research on **KP1019** has provided a deep understanding of how ruthenium compounds interact with biological systems and has laid the groundwork for the rational design of new, more effective metal-based anticancer drugs.[5][6] Future research will likely focus on optimizing drug delivery, potentially through nanoformulations, and exploring combination therapies to enhance the therapeutic potential of this important class of compounds.[15][27]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. KP1019 Wikipedia [en.wikipedia.org]
- 2. KP1019, a new redox-active anticancer agent--preclinical development and results of a clinical phase I study in tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From bench to bedside--preclinical and early clinical development of the anticancer agent indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019 or FFC14A) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. The Deceptively Similar Ruthenium(III) Drug Candidates KP1019 and NAMI-A Have Different Actions. What Did We Learn in the Past 30 Years? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application -Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]
- 16. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]



- 17. pubs.acs.org [pubs.acs.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular uptake and subcellular distribution of ruthenium-based metallodrugs under clinical investigation versus cisplatin Metallomics (RSC Publishing) [pubs.rsc.org]
- 22. academic.oup.com [academic.oup.com]
- 23. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application -Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast PMC [pmc.ncbi.nlm.nih.gov]
- 25. DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast | microPublication [micropublication.org]
- 26. Ruthenium anti-cancer drugs Wikipedia [en.wikipedia.org]
- 27. Nanoformulation Improves Activity of the (pre)Clinical Anticancer...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of KP1019]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673759#discovery-and-history-of-kp1019]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com